N-(4-chloro-2-methylphenyl)benzamide
Description
N-(4-Chloro-2-methylphenyl)benzamide is a benzamide derivative featuring a benzoyl group attached to a 4-chloro-2-methyl-substituted aniline moiety. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of indole derivatives. For instance, it acts as a precursor in the Houlihan modification of the Madelung synthesis, where it undergoes lithiation with n-butyllithium (n-BuLi) to form 5-chloro-2-phenylindole in high yields . Its structural framework—comprising a halogen (chlorine) and methyl substituents on the aromatic ring—influences both reactivity and physicochemical properties, making it a subject of interest in medicinal and materials chemistry.
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-10-9-12(15)7-8-13(10)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZJADWYJPOLOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304159 | |
| Record name | N-(4-chloro-2-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61495-07-6 | |
| Record name | NSC164395 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164395 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-chloro-2-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-chloro-2-methylphenyl)benzamide can be synthesized through the reaction of 4-chloro-2-methylaniline with benzoyl chloride. The reaction typically occurs in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can result in the formation of a new amide derivative .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)benzamide involves the inhibition of specific enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes play a crucial role in the breakdown of neurotransmitters in the brain. By inhibiting these enzymes, the compound can potentially modulate neurotransmitter levels and affect neurological functions.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : The presence of chlorine at the 4-position (aniline ring) enhances electrophilic substitution reactivity, as seen in indole synthesis .
- Methoxy vs. Hydroxy Groups: The 2-methoxy substitution in N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide improves fluorescence intensity (quantum yield ~0.89) compared to non-fluorescent hydroxy analogues .
- Bulkier Substituents : Derivatives like CTB (with CF₃ groups) exhibit unique biological activity, such as HAT activation, absent in simpler benzamides .
Conventional vs. Green Chemistry Approaches
- This compound : Synthesized via coupling reactions using n-BuLi under mild conditions (-20°C to RT), achieving >85% yield .
- Ultrasonic-Assisted Synthesis : For analogues like 4-(benzyloxy)-N-(3-chloro-2-phenyl-4-oxoazetidin-1-yl)benzamide, ultrasonic irradiation reduces reaction time from 8–10 hours (reflux) to 1–2 hours, with yields improving from 60–70% to 85–90% .
Anticancer and Antimicrobial Activity
- CTPB (N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide) : Displays potent HAT activation, enhancing transcriptional regulation in cancer cells .
- 2-Azetidinone-Benzamide Hybrids: N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide shows broad-spectrum antimicrobial activity (MIC: 4–8 µg/mL against S. aureus and E. coli) .
Physicochemical Stability
Biological Activity
N-(4-chloro-2-methylphenyl)benzamide is a compound of significant interest in pharmaceutical and biochemical research due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 260.73 g/mol. The compound features an amide linkage, which plays a crucial role in its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of enzymes or receptors, leading to various physiological effects. Current research suggests that it may inhibit certain enzymes or interfere with cellular signaling pathways, although the exact mechanisms remain under investigation.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy against Gram-positive and Gram-negative bacteria has been documented, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has shown promise in anticancer studies, particularly in inhibiting the proliferation of cancer cells. In vitro assays have demonstrated its ability to induce apoptosis in specific cancer cell lines, suggesting potential therapeutic applications in oncology.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound displayed significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
- Anticancer Mechanisms : In a study focusing on breast cancer cell lines, this compound was found to inhibit cell growth by inducing cell cycle arrest and promoting apoptosis through mitochondrial pathways .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of substituents on the benzene rings for enhancing biological activity. Variations in the chloro and methyl groups significantly affect the compound's potency against microbial and cancerous cells .
Data Table: Biological Activity Overview
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
